An In-Depth Technical Guide to the Research Applications of m-PEG12-OH
An In-Depth Technical Guide to the Research Applications of m-PEG12-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethoxy-poly(ethylene glycol)-12-hydroxyl (m-PEG12-OH) is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that has emerged as a critical tool in biomedical research and drug development. Its defined chain length, hydrophilicity, and biocompatibility make it an ideal linker and modifying agent for a wide range of therapeutic and diagnostic molecules. This technical guide provides a comprehensive overview of the core research applications of m-PEG12-OH, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), as well as its use in the surface modification of nanoparticles and biomaterials. Detailed experimental protocols, quantitative data on the effects of PEGylation, and visualizations of key biological pathways are presented to facilitate its practical application in the laboratory.
Introduction to m-PEG12-OH
m-PEG12-OH is a heterobifunctional linker composed of a methoxy-terminated polyethylene glycol chain with twelve ethylene (B1197577) glycol units and a terminal hydroxyl group. This well-defined structure provides precise control over the spacing and physicochemical properties of the resulting bioconjugates. The hydrophilic nature of the PEG chain is a key attribute, enhancing the aqueous solubility and stability of conjugated molecules, while also reducing immunogenicity and non-specific binding.[1][2] These properties have led to its widespread adoption in several cutting-edge areas of biomedical research.
Key Properties of m-PEG12-OH:
| Property | Value | Reference |
| Molecular Formula | C25H52O13 | [3] |
| Molecular Weight | 560.67 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Solubility | Soluble in water, DMSO, DMF | [4] |
Core Research Applications
The primary research applications of m-PEG12-OH center on its use as a flexible and hydrophilic linker in the construction of complex biomolecules and drug delivery systems.
Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[5][6] A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The m-PEG12-OH linker plays a crucial role in PROTAC design by spanning the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[7] The flexibility and hydrophilicity of the PEG12 chain can improve the solubility and cell permeability of the PROTAC molecule.[8]
PROTAC Mechanism of Action:
The following diagram illustrates the catalytic cycle of a PROTAC in mediating the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Linker for Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent (payload).[9][10] The linker connecting the antibody to the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. m-PEG12-OH can be used to create hydrophilic, non-cleavable linkers in ADCs.[3][11] The PEG12 spacer can improve the solubility and stability of the ADC, reduce aggregation, and potentially increase the drug-to-antibody ratio (DAR) without compromising the physical properties of the conjugate.[12][13]
ADC Mechanism of Action:
The following diagram outlines the process of ADC-mediated cell killing, from binding to the target cell to payload release and induction of apoptosis.
Caption: ADC internalization and payload release pathway.
Surface Modification of Nanoparticles and Biomaterials
The surface properties of nanoparticles and biomaterials are critical for their in vivo performance. PEGylation, the process of coating surfaces with PEG, is a widely used strategy to improve biocompatibility, reduce protein adsorption (biofouling), and prolong circulation time.[14][15] m-PEG12-OH can be used to functionalize the surface of various materials, including gold nanoparticles, silica (B1680970) nanoparticles, and polymeric scaffolds.[16][17] The terminal hydroxyl group can be activated for covalent attachment to the material surface, creating a hydrophilic and sterically hindering layer.
Quantitative Effects of PEGylation on Nanoparticle Properties:
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Reference |
| Hydrodynamic Diameter | Increases upon aggregation | Stable, monodisperse | [18] |
| Zeta Potential | Highly negative or positive | Closer to neutral | [18] |
| Protein Adsorption | High | Significantly reduced | [14] |
| Blood Circulation Half-Life | Short | Prolonged | [13] |
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific applications.
General Protocol for PROTAC Synthesis using a Hydroxy-PEG-Acid Linker
This two-step protocol describes the synthesis of a PROTAC using a linker with a terminal hydroxyl group (like m-PEG12-OH) and a carboxylic acid group.
Workflow for Two-Step PROTAC Synthesis:
Caption: Workflow for the two-step synthesis of a PROTAC.
Step 1: Synthesis of the POI-Linker Intermediate (POI-PEG12-OH)
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Dissolve the amine-functionalized Protein of Interest (POI) ligand (1.0 equivalent) and Hydroxy-PEG12-acid (1.2 equivalents) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the POI-PEG12-OH intermediate.[8]
Step 2: Synthesis of the Final PROTAC
-
Dissolve the POI-PEG12-OH intermediate (1.0 equivalent) in anhydrous DCM.
-
Activate the terminal hydroxyl group. A common method is tosylation: add triethylamine (B128534) (TEA) (1.5 equivalents) and cool the solution to 0°C. Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the formation of the tosylated intermediate (POI-PEG12-OTs) by LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) and stir the reaction at 60°C overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.[8]
General Protocol for ADC Synthesis with a Non-Cleavable PEG Linker
This protocol outlines the conjugation of a drug-linker construct to an antibody via lysine (B10760008) residues.
-
Drug-Linker Synthesis: Synthesize the drug-linker construct by reacting the cytotoxic payload with a derivative of m-PEG12-OH that has been activated for conjugation (e.g., m-PEG12-NHS ester).
-
Antibody Preparation: Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Conjugation: Add the activated drug-linker construct to the antibody solution at a specific molar ratio to control the DAR. The reaction is typically carried out at 4°C for several hours with gentle mixing.
-
Purification: Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the purified ADC for protein concentration, DAR, aggregation, and in vitro cytotoxicity.
General Protocol for Surface Modification of Nanoparticles
This protocol describes the covalent attachment of m-PEG12-OH to amine-functionalized nanoparticles.
-
Nanoparticle Preparation: Synthesize or obtain amine-functionalized nanoparticles (e.g., silica or gold nanoparticles).
-
Activation of m-PEG12-OH: If starting with m-PEG12-OH, the hydroxyl group needs to be converted to a reactive group for coupling to amines. A common approach is to first convert the hydroxyl to a carboxylic acid and then activate the acid with EDC/NHS.
-
Conjugation: Disperse the amine-functionalized nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0). Add the activated m-PEG12 derivative to the nanoparticle dispersion and allow the reaction to proceed for several hours at room temperature with continuous mixing.
-
Quenching and Purification: Quench any unreacted active groups with a suitable quenching agent (e.g., Tris buffer). Purify the PEGylated nanoparticles by centrifugation and washing to remove excess reagents.
-
Characterization: Characterize the surface-modified nanoparticles for size, zeta potential, and the extent of PEGylation.
Conclusion
m-PEG12-OH is a versatile and valuable tool for researchers in drug development and biomaterials science. Its well-defined structure and advantageous physicochemical properties enable the precise engineering of complex bioconjugates and drug delivery systems. As the fields of targeted protein degradation and antibody-drug conjugates continue to advance, the demand for high-purity, discrete PEG linkers like m-PEG12-OH is expected to grow. The protocols and data presented in this guide provide a solid foundation for the effective utilization of m-PEG12-OH in a variety of research applications, ultimately contributing to the development of novel and more effective therapies.
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- 11. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
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- 13. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
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